7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and thiophene sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The piperidine and quinoline moieties can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
7-(Piperidin-1-ylmethyl)quinolin-8-ol: Lacks the thiophene group, which may reduce its overall bioactivity.
Quinoline derivatives: Such as chloroquine, which is used as an antimalarial drug.
Piperidine derivatives: Commonly found in various pharmaceuticals, including antipsychotics and analgesics
Uniqueness
The presence of both piperidine and thiophene groups in 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol makes it unique compared to other similar compounds. This unique structure may enhance its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic applications .
Properties
IUPAC Name |
7-[piperidin-1-yl(thiophen-2-yl)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19-15(9-8-14-6-4-10-20-17(14)19)18(16-7-5-13-23-16)21-11-2-1-3-12-21/h4-10,13,18,22H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQAWAGFJKHOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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